N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a pyrimidine-derived compound featuring a methanesulfonamide moiety linked via a methylene bridge to a 4-methyl-6-(piperidin-1-yl)pyrimidine core. Structural analysis of such compounds often relies on crystallographic tools like the SHELX software suite, which has been widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-10-8-12(16-6-4-3-5-7-16)15-11(14-10)9-13-19(2,17)18/h8,13H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYERHJPDIPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}methanesulfonamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can control the proliferation of cells, which is particularly useful in conditions like leukemia where there is uncontrolled cell growth.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancerous cells. This is due to its ability to inhibit tyrosine kinases, which play a crucial role in cell division and growth. Therefore, the compound has potential therapeutic use in conditions characterized by uncontrolled cell growth, such as leukemia.
Biological Activity
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structure, featuring a piperidine ring linked to a pyrimidine core, makes it a subject of extensive research in various biological applications, including potential therapeutic uses in cancer and infectious diseases.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process that typically includes the formation of the pyrimidine core, introduction of the piperidine ring, and attachment of the methanesulfonamide group. Key steps in the synthesis involve:
- Formation of Pyrimidine Core : This is achieved via condensation reactions between suitable aldehydes and guanidine derivatives.
- Piperidine Ring Introduction : A nucleophilic substitution reaction allows for the incorporation of the piperidine moiety.
- Methanesulfonamide Attachment : This final step involves amide bond formation using coupling reagents like EDCI in the presence of bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing signaling pathways related to cell proliferation and survival. For instance, it has been noted to inhibit certain kinases involved in cancer progression .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives containing piperidine and pyrimidine cores have shown enhanced cytotoxicity against various cancer cell lines, including those resistant to traditional therapies. In particular, studies have highlighted:
- Cytotoxic Effects : The compound demonstrated improved apoptosis induction in tumor cell models compared to standard chemotherapeutic agents such as bleomycin .
Antimicrobial and Antiviral Activity
The compound's potential as an antimicrobial agent has also been explored. Similar piperidine derivatives have exhibited activity against various bacterial strains and viruses, including:
- Inhibition of Viral Replication : Some studies suggest that derivatives may inhibit viral entry or replication by interacting with viral proteins or host cell receptors .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a piperidine structure may possess neuroprotective properties. They have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide, we compare it with two structurally related sulfonamide-containing pyrimidine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Variations: The target compound lacks the thiopyrano[3,2-d]pyrimidine scaffold present in 23g, which may confer distinct conformational rigidity and electronic properties . Compared to the fluorophenyl- and hydroxymethyl-substituted derivative in , the target compound prioritizes piperidin-1-yl and methyl groups, likely altering steric and electronic profiles .
Functional Group Impact: The methanesulfonamide group is conserved across all three compounds, suggesting shared hydrogen-bond acceptor/donor capabilities critical for target engagement. Piperidin-1-yl in the target compound and 23g may enhance solubility compared to the isopropyl and fluorophenyl groups in ’s compound.
Analytical Data: 23g () demonstrates high HPLC purity (98.40%), underscoring synthetic reliability. Its molecular weight (500.24) reflects the extended thiopyrano-piperidine architecture . The fluorophenyl derivative () has a solved crystal structure, confirming spatial arrangement and intermolecular interactions .
Research Implications
The SHELX software suite remains pivotal in resolving such structures, enabling precise bond-length and angle measurements critical for structure-activity relationship (SAR) studies . Future work should prioritize synthesizing the target compound and benchmarking its physicochemical and biological properties against these analogs, particularly focusing on solubility, metabolic stability, and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
